

Buthalital Sodium: A Comprehensive Technical Guide to Aqueous and Organic Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buthalital sodium*

Cat. No.: *B1668093*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of **Buthalital Sodium**, a thiobarbiturate derivative. While precise quantitative solubility data is not extensively available in public literature, this document consolidates existing qualitative information and outlines a comprehensive experimental protocol for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing **Buthalital Sodium**.

Introduction

Buthalital Sodium, the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid, is a thiobarbiturate derivative that has been explored for its anesthetic properties. Understanding its solubility in various aqueous and organic solvents is a critical parameter for its formulation, bioavailability, and pharmacokinetic profiling. As a sodium salt of a weakly acidic parent compound, **Buthalital Sodium** is anticipated to exhibit significantly higher aqueous solubility compared to its free acid form.

Solubility Profile of Buthalital Sodium

Currently, the publicly available literature provides primarily qualitative descriptions of **Buthalital Sodium**'s solubility. This information is summarized in the table below. It is important

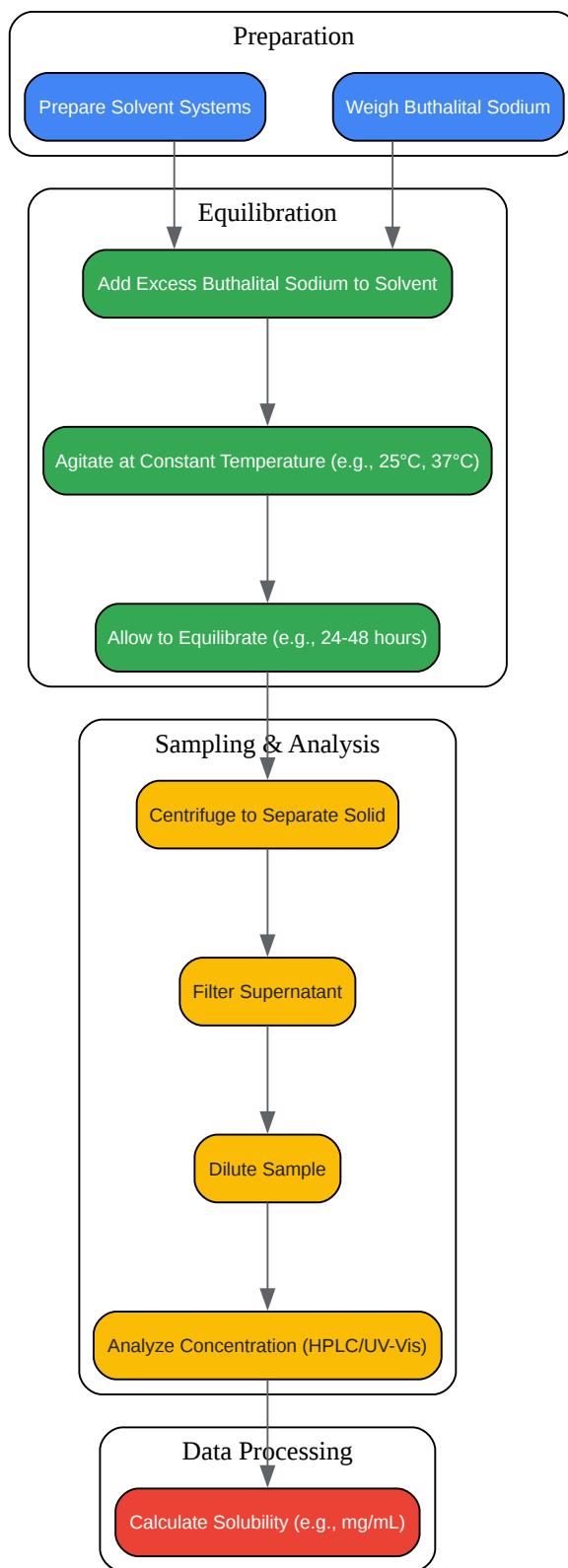
to note the absence of specific quantitative values (e.g., in g/100 mL or mg/mL) at defined temperatures. One source suggests the potential for formulating solutions with concentrations in the range of 1-20 mg/mL or higher, though the solvent system is not specified[1].

Table 1: Qualitative Solubility of **Buthalital Sodium** in Various Solvents

Solvent	Solubility Description
Water	Freely Soluble[2]
Ethanol	Partly Soluble[2]
Ether	Insoluble[2]
Benzene	Insoluble

Experimental Protocol for Solubility Determination

The following section outlines a detailed, best-practice experimental protocol for the quantitative determination of **Buthalital Sodium** solubility in both aqueous and organic solvents. This protocol is based on established methods for pharmaceutical salt solubility testing.


Materials and Equipment

- **Buthalital Sodium** (analytical standard)
- Selected solvents (e.g., purified water, absolute ethanol, methanol, acetone) of analytical grade
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a validated UV-Visible spectrophotometer
- pH meter

Equilibrium Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of **Butthalital Sodium**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Detailed Method Steps

- Preparation of Saturated Solutions:
 - Add an excess amount of **Buthalital Sodium** to a known volume of the selected solvent in a sealed container. The excess solid should be visually present to ensure saturation.
 - Equilibrate the samples by agitation in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the suspensions to settle.
 - Centrifuge the samples to pellet the excess solid.
 - Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification of Dissolved **Buthalital Sodium**:
 - Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **Buthalital Sodium** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
 - HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection would be performed at the λ_{max} of **Buthalital Sodium**.
 - UV-Vis Spectrophotometry: A validated spectrophotometric method can be used by measuring the absorbance at the λ_{max} of **Buthalital Sodium** and calculating the concentration based on a standard calibration curve.
- Calculation of Solubility:

- Calculate the solubility of **Buthalital Sodium** in the solvent by multiplying the determined concentration by the dilution factor. The results should be expressed in units such as mg/mL or g/100 mL.

Factors Influencing Solubility

The solubility of **Buthalital Sodium** can be influenced by several factors:

- pH: As a salt of a weak acid, the aqueous solubility of **Buthalital Sodium** is expected to be pH-dependent. In acidic solutions, the equilibrium may shift towards the less soluble free acid form, potentially leading to precipitation.
- Temperature: The effect of temperature on the solubility of **Buthalital Sodium** has not been documented but is a critical parameter to investigate. For most solids, solubility increases with temperature.
- Presence of Co-solvents: The addition of co-solvents to aqueous or organic systems can significantly alter the solubility of **Buthalital Sodium**.

Conclusion

While quantitative solubility data for **Buthalital Sodium** remains scarce in the public domain, its qualitative description as being freely soluble in water and partly soluble in ethanol provides a foundational understanding for formulation development. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of **Buthalital Sodium** in a variety of solvent systems. Such data is essential for advancing the preclinical and clinical development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. api.pageplace.de [api.pageplace.de]
- To cite this document: BenchChem. [Buthalital Sodium: A Comprehensive Technical Guide to Aqueous and Organic Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668093#buthalital-sodium-solubility-in-aqueous-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com